molecular formula C17H17ClN4O2S B2426248 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 532966-43-1

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No. B2426248
CAS RN: 532966-43-1
M. Wt: 376.86
InChI Key: JSDADGQVBFBWJQ-UHFFFAOYSA-N
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Description

The compound “6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a novel organic compound. It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Chemical Reactions Analysis

The specific chemical reactions involving “6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” are not detailed in the available resources. The series of compounds it belongs to were evaluated for their anti-tubercular activity .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antiproliferative Activity

Derivatives similar to the compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative activity, highlighting potential applications in cancer therapy (Mallesha et al., 2012).

Anticancer Agents

A series of compounds featuring pyridinium, substituted piperazines, and aryl aminothiazoles were synthesized and showed cytotoxicity against cancer cell lines, with some compounds indicating high selectivity and the ability to induce apoptotic cell death in cancer cells. This research underscores the compound's potential as a framework for developing new anticancer agents (El-Masry et al., 2022).

Antimicrobial Activity

Novel benzothiazole pyrimidine derivatives have been synthesized and displayed significant in vitro antibacterial and antifungal activities, suggesting their use as potent antimicrobial agents (Maddila et al., 2016).

Analgesic and Antiparkinsonian Activities

Compounds derived from similar chemical structures have been evaluated for their analgesic and antiparkinsonian activities, indicating potential therapeutic applications in treating pain and Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-13-3-1-2-4-14(13)20-5-7-21(8-6-20)15(23)12-11-19-17-22(16(12)24)9-10-25-17/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDADGQVBFBWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

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